

Head-to-Head Comparison of Prilocaine and Articaine in Dental Anesthesia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prilocaine*

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This guide provides an objective comparison of the performance of **prilocaine** and articaine in dental anesthesia, supported by experimental data from clinical studies. The following sections detail the clinical efficacy, safety profiles, and underlying mechanisms of action of these two widely used local anesthetics.

Comparative Efficacy and Clinical Performance

Clinical trials have sought to determine the relative efficacy of articaine and **prilocaine** in various dental procedures. Key performance indicators include the success rate of anesthesia, onset time, duration of action, and patient-reported pain.

A double-blind, randomized study comparing articaine HCl and **prilocaine** HCl for labial infiltration found that for mandibular canine pulpal anesthesia, articaine had a success rate of 65%, while **prilocaine**'s success rate was 50%.^[1] However, for palatal and lingual anesthesia, both agents had a low success rate of around 5%.^[1] Statistical analysis using the chi-square test indicated no significant difference between the two anesthetics for any of the tissues studied.^[1]

Another study focusing on the extraction of maxillary teeth compared 4% articaine with adrenaline to 3% **prilocaine** with felypressin.^[2] In this trial, 85 out of 91 patients achieved successful pulpal anesthesia for extraction within 10 minutes.^[2] There was no statistically significant difference in the anesthetic success rates between the articaine and **prilocaine**.

groups ($p=0.5$).^[2] Furthermore, the mean onset time of anesthesia did not differ significantly between the two groups ($p=0.1$).^[2]

In pediatric dentistry, a study on children requiring pulpotomy compared the efficacy of articaine and **prilocaine**. While there were no significant differences in pain-related behaviors for most of the procedures, the pain score during the removal of the coronal pulp was 1.5 times higher in the children who received **prilocaine** compared to those who received articaine.^{[3][4][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Anesthetic Success Rate

Anesthetic	Procedure	Success Rate	Study
4% Articaine HCl	Mandibular Canine Pulpal Infiltration	65%	Haas et al. ^[1]
Prilocaine HCl	Mandibular Canine Pulpal Infiltration	50%	Haas et al. ^[1]
4% Articaine with Adrenaline	Maxillary Teeth Extraction	~99% (1 failure out of group)	Al-Meedani & Al- Dlaigan ^[2]
3% Prilocaine with Felypressin	Maxillary Teeth Extraction	~90% (5 failures out of group)	Al-Meedani & Al- Dlaigan ^[2]

Table 2: Onset of Anesthesia

Anesthetic	Procedure	Mean Onset Time (minutes)	Study
4% Articaine with Adrenaline	Maxillary Teeth Extraction	Not specified, but no significant difference from prilocaine	Al-Meedani & Al-Dlaigan[2]
3% Prilocaine with Felypressin	Maxillary Teeth Extraction	Not specified, but no significant difference from articaine	Al-Meedani & Al-Dlaigan[2]

Table 3: Patient-Reported Pain (Visual Analogue Scale - VAS)

Anesthetic	Procedure	Pain Score (Mean \pm SD)	Study
Articaine HCl	Pulpotomy in children (coronal pulp removal)	Lower than prilocaine	Yilmaz et al.[3][4][5]
Prilocaine HCl	Pulpotomy in children (coronal pulp removal)	1.5 times higher than articaine	Yilmaz et al.[3][4][5]

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, the cited studies employed rigorous experimental designs. A representative methodology for a head-to-head comparison of **prilocaine** and articaine is detailed below.

Representative Experimental Protocol

1. Study Design: A prospective, randomized, double-blind, crossover study design is typically employed. This design minimizes bias as neither the participant nor the administrator knows which anesthetic is being used, and each participant serves as their own control by receiving both anesthetics on separate occasions.

2. Participant Selection:

- Inclusion Criteria: Healthy adult volunteers (e.g., aged 18-50) with no contraindications to local anesthetics or vasoconstrictors. Participants should have bilateral, matched, non-carious, and non-restored teeth requiring the same dental procedure.
- Exclusion Criteria: Individuals with allergies to amide-type local anesthetics, pregnant or lactating females, patients with significant medical conditions, and those taking medications that could interfere with the anesthetic assessment (e.g., analgesics, sedatives).

3. Interventions:

- Anesthetic Agents: Standard formulations such as 4% articaine with 1:100,000 epinephrine and 3% **prilocaine** with 0.03 IU/mL felypressin are used. The cartridges are masked to ensure blinding.
- Administration: A standardized injection technique (e.g., buccal infiltration) is used, with a fixed volume of the anesthetic solution (e.g., 1.8 mL) administered over a specific time (e.g., 60 seconds).

4. Outcome Measures:

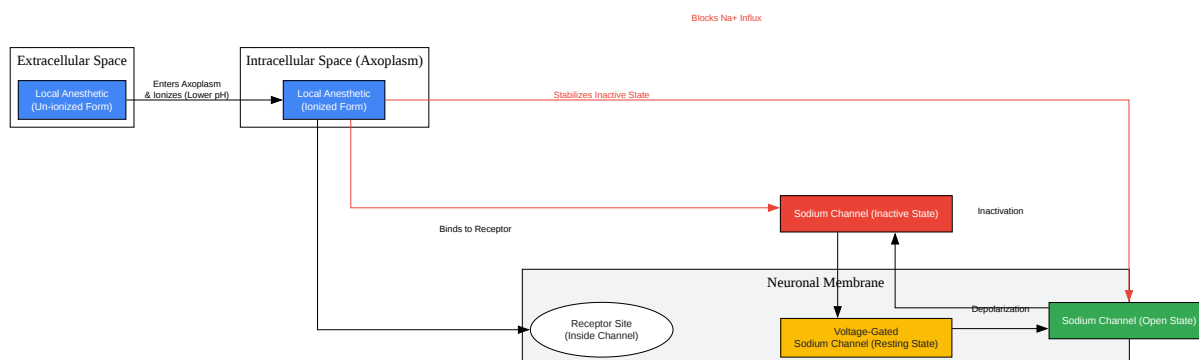
- Onset of Anesthesia: Assessed using an electric pulp tester at regular intervals (e.g., every 2 minutes) following the injection. The onset is defined as the time to achieve two consecutive readings of no response at the maximum stimulus.
- Duration of Anesthesia: The time from the onset of anesthesia until the return of sensation, as determined by the electric pulp tester.
- Anesthetic Success: Defined as the ability to complete the dental procedure without the need for additional anesthesia.
- Pain Assessment: Patient-reported pain during the procedure is measured using a 100-mm Visual Analogue Scale (VAS), where 0 indicates no pain and 100 indicates the worst imaginable pain.
- Adverse Events: Any local or systemic adverse events are recorded throughout the study period.

5. Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the two anesthetic groups. For example, a t-test or Mann-Whitney U test can be used for continuous data like onset and duration, while a chi-square test is suitable for categorical data like anesthetic success rates. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

The primary mechanism of action for both **prilocaine** and articaine involves the blockade of voltage-gated sodium channels in nerve cell membranes. This action prevents the propagation of nerve impulses, thereby inducing anesthesia.[6][7][8]

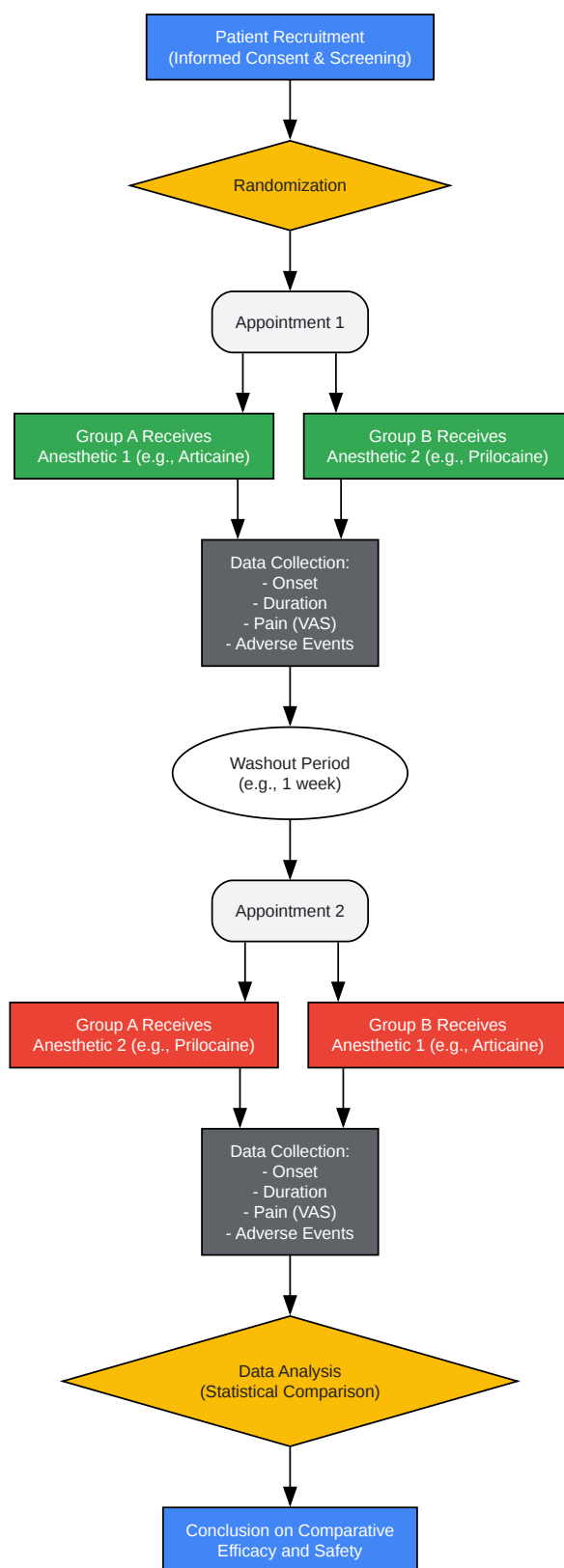


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Caption: Mechanism of action of local anesthetics on sodium channels.

Experimental Workflow for Comparative Clinical Trial

The following diagram illustrates the typical workflow of a double-blind, randomized, crossover clinical trial comparing **prilocaine** and articaine.



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Caption: Workflow of a crossover randomized controlled trial.

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- To cite this document: BenchChem. [Head-to-Head Comparison of Prilocaine and Articaine in Dental Anesthesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678100#head-to-head-comparison-of-prilocaine-and-articaine-in-dental-anesthesia]

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